molecular formula C20H22N2O2 B5683712 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B5683712
M. Wt: 322.4 g/mol
InChI Key: NWDWSOUXUWDTBQ-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dimethyl-substituted benzoxazole moiety attached to a phenyl ring, which is further connected to a 3-methylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5,7-dimethyl-2-carboxylic acid, under acidic conditions.

    Attachment of the Phenyl Group: The benzoxazole core is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Introduction of the 3-Methylbutanamide Group: The final step involves the acylation of the phenyl ring with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the benzoxazole ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism by which N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
  • N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Uniqueness

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide group, which can influence its physicochemical properties and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12(2)9-18(23)21-16-7-5-15(6-8-16)20-22-17-11-13(3)10-14(4)19(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDWSOUXUWDTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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